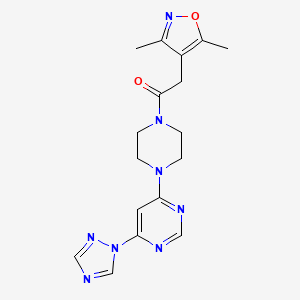

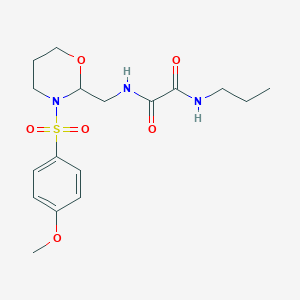

![molecular formula C19H18BrN5O2 B2577051 3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-66-7](/img/structure/B2577051.png)

3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[2,1-f]purine core would provide a rigid, planar structure, while the various substituents would add complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups .Wissenschaftliche Forschungsanwendungen

Understanding Purine Metabolism Disorders

Research has elucidated the critical role of purine metabolism in various genetic disorders. A study on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, highlights the importance of understanding such compounds in diagnosing and managing metabolic diseases (Jurecka et al., 2008). This disorder, characterized by severe neurological defects and intractable seizures, underscores the necessity of deep knowledge in purine biochemistry for clinical interventions.

Advancements in Cancer Treatment

Purine analogs, closely related to the chemical structure of 3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown promise in treating chronic lymphocytic leukemia (CLL). Studies demonstrate the efficacy of purine analogs combined with other agents, offering new hope for previously treated CLL patients and suggesting a potential research avenue for related compounds (Weiss et al., 2003; Lamanna et al., 2006).

Exploring Neuroprotective Strategies

In the realm of neurological diseases, compounds with imidazole rings have been investigated for their neuroprotective properties. Research on multiple sclerosis (MS) treatment with mizoribine, an imidazole nucleotide, alongside prednisolone, presents a case for the therapeutic potential of such compounds in modulating immune response and potentially slowing disease progression (Saida et al., 1999).

Contributions to Understanding Metabolic Diseases

Further studies on imidazole derivatives have provided insights into metabolic diseases. For instance, the microbial metabolite imidazole propionate has been identified to impair insulin signaling, offering a novel perspective on the gut microbiota's role in type 2 diabetes pathogenesis. This research highlights the intricate connections between diet, microbial metabolites, and metabolic health, suggesting areas for future investigation (Koh et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h5-9H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVZGZSVDUYADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

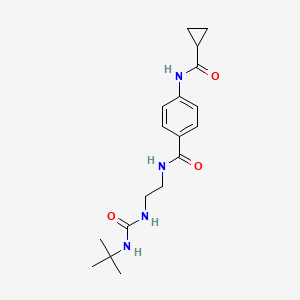

![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)

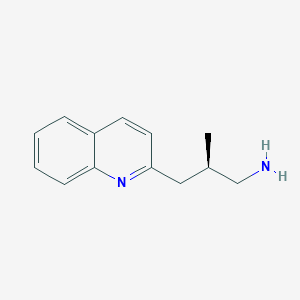

![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

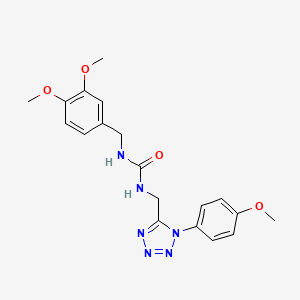

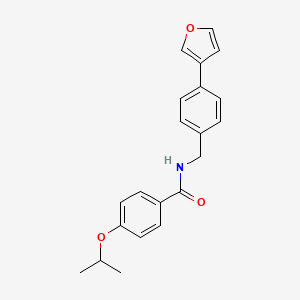

![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)

![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)

![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)